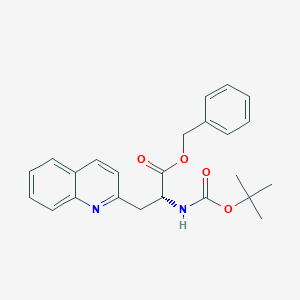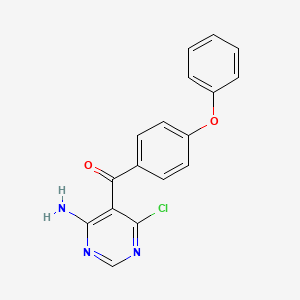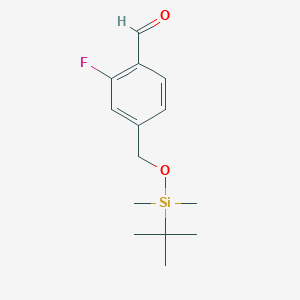
4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a tert-butyldimethylsilyl (TBDMS) group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like RLi, RMgX, RCuLi
Major Products Formed
Oxidation: 4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzoic acid
Reduction: 4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde is utilized in several scientific research applications:
Biology: Used in the synthesis of biologically active compounds and as a building block for drug discovery.
Industry: Employed in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The TBDMS group serves as a protecting group for hydroxyl functionalities, allowing selective reactions at other sites on the molecule. The fluorine atom can participate in various substitution reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-(((Tert-butyldimethylsilyl)oxy)methyl)phenol
- 4-(((Tert-butyldimethylsilyl)oxy)methyl)aniline
- (Tert-butyldimethylsilyloxy)acetaldehyde
Uniqueness
4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde is unique due to the presence of both the TBDMS protecting group and the fluorine atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C14H21FO2Si |
|---|---|
Molecular Weight |
268.40 g/mol |
IUPAC Name |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-fluorobenzaldehyde |
InChI |
InChI=1S/C14H21FO2Si/c1-14(2,3)18(4,5)17-10-11-6-7-12(9-16)13(15)8-11/h6-9H,10H2,1-5H3 |
InChI Key |
VIALYTXBVHNWIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=C(C=C1)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


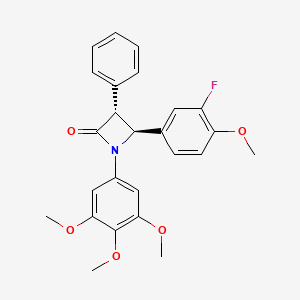
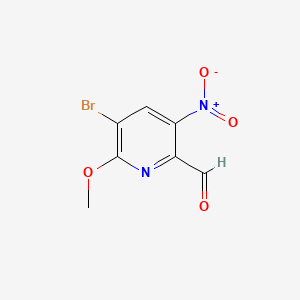
![2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 2-ethyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13923707.png)
![4-Amino-2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13923716.png)
![6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13923734.png)
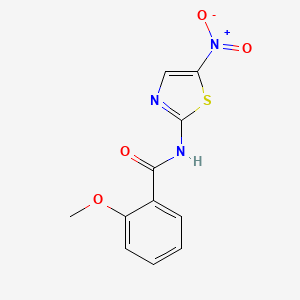
![Tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B13923748.png)
![N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B13923754.png)
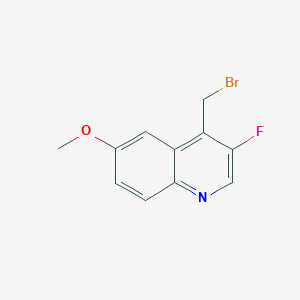
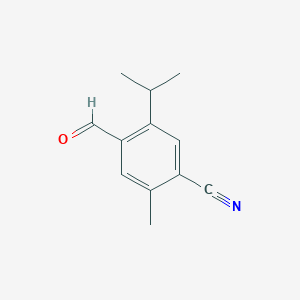
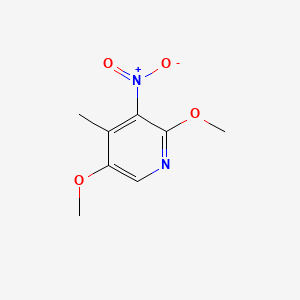
![3-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B13923773.png)
